4-Fluoro-2,6-dinitroaniline
CAS No.: 82366-44-7
Cat. No.: VC13491201
Molecular Formula: C6H4FN3O4
Molecular Weight: 201.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82366-44-7 |
|---|---|
| Molecular Formula | C6H4FN3O4 |
| Molecular Weight | 201.11 g/mol |
| IUPAC Name | 4-fluoro-2,6-dinitroaniline |
| Standard InChI | InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 |
| Standard InChI Key | NCULVGHRNORGOV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
4-Fluoro-2,6-dinitroaniline belongs to the class of dinitroaniline derivatives, with the molecular formula C₆H₄FN₃O₄ and a molecular weight of 217.11 g/mol. Its IUPAC name is 4-fluoro-2,6-dinitrobenzenamine, and its structure consists of an aniline core substituted with two nitro groups (-NO₂) at the 2- and 6-positions and a fluorine atom at the 4-position.
Key Structural Features:
-
Aromatic Ring: The benzene ring provides a planar framework for electronic interactions between substituents.
-
Nitro Groups: Strong electron-withdrawing groups that direct further electrophilic substitution to meta positions and stabilize negative charges.
-
Fluorine Substituent: Introduces electronegativity and steric effects, influencing solubility and reactivity.
Table 1: Basic Physicochemical Properties
Synthesis and Manufacturing
The synthesis of 4-fluoro-2,6-dinitroaniline can be achieved through two primary routes, leveraging methodologies from analogous compounds:
Route 1: Direct Nitration of Fluorinated Aniline
-
Starting Material: 4-Fluoroaniline.
-
Nitration: Sequential nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to introduce nitro groups at the 2- and 6-positions.
-
Isolation: Crystallization from ethanol or acetone yields the pure product .
Route 2: Halogen Exchange on Nitro-Substituted Intermediates
-
Intermediate: 2,6-Dinitro-4-chloroaniline.
-
Fluorination: Reaction with KF or HF in the presence of a phase-transfer catalyst (e.g., crown ether) at 80–100°C .
Key Challenges:
-
Regioselectivity: Ensuring nitration occurs exclusively at the 2- and 6-positions.
-
Fluorine Stability: Avoiding defluorination under strongly acidic nitration conditions.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) data for analogous compounds (e.g., 2,6-dinitroaniline) indicate decomposition temperatures above 200°C . The fluorine substituent likely enhances thermal stability due to increased bond strength compared to chlorine .
Spectroscopic Characterization
-
IR Spectroscopy:
-
NMR Spectroscopy:
Table 2: Comparative Reactivity of Nitroanilines
| Compound | Electrophilic Substitution Rate | Directing Effects |
|---|---|---|
| 4-Fluoro-2,6-dinitroaniline | Low (deactivated ring) | Meta to nitro groups |
| 2,6-Dinitroaniline | Similar | Meta to nitro groups |
| 4-Methyl-2-nitroaniline | Moderate | Ortho/para to nitro |
Applications in Industry and Research
Pharmaceutical Intermediates
Fluorinated nitroanilines serve as precursors to kinase inhibitors and anticancer agents. For example, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in Mereletinib synthesis . The fluorine atom enhances bioavailability and metabolic stability in drug candidates.
Energetic Materials
Nitroaniline derivatives are explored as sensitizers in explosives. Analogues like 4-diazo-2,6-dinitrophenol exhibit high detonation velocities (~7500 m/s) , suggesting potential for 4-fluoro-2,6-dinitroaniline in specialty formulations.
Agrochemicals
The compound’s electron-deficient aromatic system makes it a candidate for herbicide intermediates, particularly in dinitroaniline-based herbicides (e.g., trifluralin analogs).
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H300 | Use gloves, fume hood |
| Skin Irritation | H315 | Wear protective clothing |
| Aquatic Toxicity | H410 | Avoid release to waterways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume